molecular formula C11H14BrN B6353612 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1337141-65-7

5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B6353612
CAS No.: 1337141-65-7
M. Wt: 240.14 g/mol
InChI Key: YSCDXGLYCTXWSP-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H14BrN It is a derivative of tetrahydronaphthalene, featuring a bromine atom and a methyl group attached to the naphthalene ring system

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are currently unknown .

Mode of Action

It’s worth noting that many similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Environmental factors can significantly impact the effectiveness of a compound, including temperature, pH, and the presence of other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one or 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid.

    Reduction: 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
  • 6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
  • 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Uniqueness

5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific positioning of the bromine and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1337141-65-7) is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrNC_{11}H_{14}BrN, with a molecular weight of approximately 240.14 g/mol. Its structure features a bromine atom and a methyl group on a tetrahydronaphthalene backbone, which is significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains. The specific antimicrobial activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy against Gram-positive and Gram-negative bacteria.

The biological mechanisms through which naphthalene derivatives exert their effects often involve interactions with cellular targets such as enzymes and receptors. For instance:

  • Inhibition of Enzymatic Activity : Some studies suggest that naphthalene compounds may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Induction of Apoptosis : Research indicates that certain naphthalene derivatives can trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Synthesis and Evaluation

A notable study synthesized various naphthalene derivatives to evaluate their biological activities. The synthesized compounds were tested for their ability to inhibit cell proliferation in vitro. The results indicated that modifications on the naphthalene core significantly influenced their biological activity.

Pharmacological Studies

In pharmacological assessments, compounds structurally related to this compound were found to exhibit selective activity against certain cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Properties

IUPAC Name

5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCDXGLYCTXWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCC2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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